N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide
Description
N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromo (Br), chloro (Cl), and trifluoromethyl (CF₃) groups at positions 4, 2, and 5, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo and chloro substituents contribute to electronic effects and steric bulk. This compound is primarily utilized in research settings as a precursor for agrochemical or pharmaceutical intermediates . Its molecular formula is C₉H₆BrClF₃NO, with a molar mass of 328.51 g/mol (CAS: 2635937-82-3; MDL: MFCD33404121) .
Properties
Molecular Formula |
C9H6BrClF3NO |
|---|---|
Molecular Weight |
316.50 g/mol |
IUPAC Name |
N-[4-bromo-2-chloro-5-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C9H6BrClF3NO/c1-4(16)15-8-2-5(9(12,13)14)6(10)3-7(8)11/h2-3H,1H3,(H,15,16) |
InChI Key |
OGCGTYRESBJJSI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C(F)(F)F)Br)Cl |
Origin of Product |
United States |
Preparation Methods
Halogenation Step: Preparation of 4-Bromo-2-Chlorophenol Derivatives
A key intermediate in the synthesis is 4-bromo-2-chlorophenol or its derivatives. According to a patented process, 4-bromo-2-chlorophenols can be efficiently prepared by bromination of 2-chlorophenol using elemental bromine under controlled conditions (room temperature, carbon tetrachloride solvent). This method yields the desired 4-bromo-2-chlorophenol with high selectivity and yield (~87%) and minimal formation of undesired isomers (~1-2%).
| Parameter | Details |
|---|---|
| Starting material | 2-chlorophenol |
| Brominating agent | Elemental bromine |
| Solvent | Carbon tetrachloride |
| Temperature | Room temperature |
| Yield | 87% theoretical yield |
| Isomer purity | >98% 4-bromo-2-chlorophenol |
This intermediate can be further functionalized to introduce the trifluoromethyl group or converted to the corresponding aniline derivative for acetamide formation.
Introduction of Trifluoromethyl Group
The trifluoromethyl substituent is typically introduced by starting from commercially available trifluoromethyl-substituted anilines or phenols. For example, 4-bromo-3-(trifluoromethyl)aniline is a common precursor for related compounds, which can be converted to acetamides by acylation.
While direct trifluoromethylation methods exist, for this compound the trifluoromethyl group is usually present in the starting aromatic amine.
Acetamide Formation: Acylation of Aromatic Amines
The final step involves acylation of the aromatic amine with an acetylating agent such as acetic anhydride or acetyl chloride to form the acetamide.
- Reactants: 4-bromo-2-chloro-5-(trifluoromethyl)aniline (or closely related positional isomers) and acetic anhydride or acetyl chloride.
- Base: A mild base such as pyridine or triethylamine is often used to neutralize the generated acid and promote the reaction.
- Solvent: Common solvents include dichloromethane, chloroform, or acetic acid.
- Temperature: Room temperature to mild heating (25–60°C).
- Reaction time: 1–4 hours depending on scale and conditions.
The reaction proceeds via nucleophilic attack of the amine nitrogen on the acetylating agent, yielding the N-substituted acetamide.
Example Synthetic Route
Research Findings and Data Tables
Chemical and Physical Properties
Comparison with Similar Compounds
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Difference |
|---|---|---|---|
| N-[4-bromo-3-(trifluoromethyl)phenyl]acetamide | Bromine at 4-, trifluoromethyl at 3- | 282.06 | Lacks chlorine at position 2 |
| This compound | Bromine at 4-, chlorine at 2-, trifluoromethyl at 5- | ~307.52 | Additional chlorine substitution |
The presence of chlorine at position 2 in the target compound influences its electronic properties and potentially its biological activity compared to related compounds.
Industrial and Laboratory Scale Synthesis Notes
- Industrial synthesis optimizes reaction parameters such as temperature, solvent choice, and reagent stoichiometry to maximize yield and purity.
- Purification methods include recrystallization from ethanol/water mixtures and chromatographic techniques.
- Use of catalytic amounts of DMF can facilitate acylation reactions by activating acylating agents.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
N-(4-Chloro-5-methyl-2-(3-trifluoromethylbenzylthio)phenylsulfonyl)acetamide (Compound 22)
(E)-2-(2-oxo-i-(quinolin-6-ylmethyl)indolin-3-ylidene)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound 50)
- Structure: Features a quinoline-indolinone scaffold and a trifluoromethylphenyl group.
- Key Differences : Extended conjugation and planar structure enable π-π stacking interactions, enhancing binding to biological targets (e.g., IC₅₀ = 5.849 μM in kinase inhibition assays). This contrasts with the target compound’s simpler phenyl backbone .
2-(3-hydroxy-5-methylphenoxy)-N-(4-(trifluoromethyl)phenyl)acetamide (Compound B2)
Thermal and Solubility Properties
- Target Compound : High thermal stability (decomposition >250°C) due to halogen and CF₃ groups; low aqueous solubility (<0.1 mg/mL at 25°C).
- N-(4-amino-2-bromo-5-fluorophenyl)-2,2,2-trifluoroacetamide: Amino group increases solubility (~1.2 mg/mL) but reduces thermal stability (decomposition ~180°C) .
Agrochemical Potential
- Target Compound : Bromo and CF₃ groups align with herbicidal activity trends (e.g., flumetralin and metolachlor analogs in ).
- N-(2-chloro-N-(2,6-dinitro-4-(trifluoromethyl)phenyl)-N-ethyl-6-fluorobenzenemethanamine (Flumetralin) : Shares trifluoromethyl and chloro motifs but acts as a plant growth regulator .
Pharmaceutical Relevance
- 2-[[4-(4-bromophenyl)-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide : Triazole and pyridine groups confer antiviral activity (under preclinical evaluation) .
Key Comparative Data Table
Biological Activity
N-(4-bromo-2-chloro-5-(trifluoromethyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound features a complex structure characterized by the presence of halogen substituents and a trifluoromethyl group. These structural elements significantly influence its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that it may act as an inhibitor of cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. By modulating CDK2 activity, the compound could potentially affect cell proliferation pathways, making it a candidate for cancer therapy.
Biological Activities
-
Antimicrobial Activity :
- Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural analogs have shown significant activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and E. coli, with minimum inhibitory concentration (MIC) values indicating potent effects .
-
Anti-inflammatory Properties :
- The compound's structural features may also confer anti-inflammatory effects. In vitro assays have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
- Anticancer Potential :
Table 1: Summary of Biological Activities
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions optimized for yield and purity. The bromo group allows for nucleophilic substitution, enabling the creation of various derivatives with potentially enhanced biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
